エイコサペンタエン酸
概要
説明
エイコサペンテンは、エイコサペンタエン酸としても知られており、魚油に多く含まれる多価不飽和脂肪酸です。これは重要なオメガ3脂肪酸であり、プロスタグランジン-3およびトロンボキサン-3ファミリーの前駆体として機能します。 エイコサペンテンは、血清脂質濃度の低下、心臓血管疾患の発生率の抑制、血小板凝集の予防、およびアラキドン酸のトロンボキサン-2およびプロスタグランジン-2ファミリーへの変換の阻害のために、さまざまなサプリメントや医薬品で使用されています .
科学的研究の応用
Icosapent has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Used in the treatment of hypertriglyceridemia and cardiovascular diseases.
Industry: Incorporated into dietary supplements and functional foods to promote heart health.
作用機序
エイコサペンテンは、いくつかのメカニズムを通じてその効果を発揮します。
トリグリセリドの減少: 肝臓の超低密度リポタンパク質トリグリセリドの合成を抑制し、循環する粒子からのトリグリセリドのクリアランスを促進します。
抗炎症作用: エイコサペンテンは、プロ炎症性エイコサノイドの産生を阻害することによって、抗炎症作用を有しています。
類似の化合物との比較
類似の化合物
ドコサヘキサエン酸(DHA): 魚油に含まれるもう1つのオメガ3脂肪酸であり、脳の健康における役割で知られています。
α-リノレン酸(ALA): 亜麻仁やチアシードに見られる植物性オメガ3脂肪酸です。
エイコサペンタエン酸(EPA): エイコサペンテンの母体化合物であり、魚油にも含まれています.
独自性
エイコサペンテンは、心臓血管リスクの軽減における特定の治療的用途と、臨床試験で十分に裏付けられた有効性により、独自性を持っています。 他のオメガ3脂肪酸とは異なり、エイコサペンテンエチルは、トリグリセリド値の高い患者において、心臓血管イベントのリスクを有意に軽減することが示されています .
生化学分析
Biochemical Properties
Eicosapentaenoic acid acts as a precursor for prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids . These eicosanoids are important biochemical mediators involved in various physiological processes, including inflammation and blood clotting .
Cellular Effects
Eicosapentaenoic acid affects cell function and metabolism . It has been shown to reduce inflammation and improve insulin sensitivity and glucose metabolism in animal models . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Eicosapentaenoic acid exerts its effects at the molecular level through various mechanisms. It binds to the phospholipid bilayer in blood vessels where it could modulate inflammation and endothelial dysfunction and inhibit lipid oxidation at sites of plaque formation . It also acts as a signaling molecule and serves as a ligand for transcription factors .
Temporal Effects in Laboratory Settings
The effects of Eicosapentaenoic acid change over time in laboratory settings. For instance, a study showed that 10-week supplementation with Eicosapentaenoic acid significantly lowered the tricarboxylic acid (TCA) cycle intermediates fumarate and α-ketoglutarate and increased glucuronate, UDP-glucuronate, and non-esterified DHA .
Dosage Effects in Animal Models
The effects of Eicosapentaenoic acid vary with different dosages in animal models. High doses of Eicosapentaenoic acid have been shown to reduce inflammation and improve insulin sensitivity and glucose metabolism
Metabolic Pathways
Eicosapentaenoic acid is involved in several metabolic pathways. It is a precursor to several important compounds in the body, such as eicosanoids, which regulate various physiological processes including inflammation and blood clotting . It also significantly affects the TCA cycle, the interconversion of pentose and glucuronate, and alanine, and aspartate and glutamate pathways .
Transport and Distribution
Eicosapentaenoic acid is transported and distributed within cells and tissues. It is a lipophilic molecule, allowing it to bind to the phospholipid bilayer in blood vessels . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, need further study.
Subcellular Localization
As a major component of the brain cell membranes, it is likely localized to the cell membrane
準備方法
合成経路と反応条件
エイコサペンテンは、エイコサペンタエン酸とエタノールのエステル化により合成できます。この反応は、通常、硫酸などの強酸触媒を使用して、還流条件下で行われます。 生成された生成物は、その後、蒸留または再結晶によって精製され、高純度のエイコサペンテンエチルエステルが得られます .
工業生産方法
エイコサペンテンエチルの工業生産には、魚油からのエイコサペンタエン酸の抽出、それに続くエタノールとのエステル化が含まれます。 このプロセスには、分子蒸留やクロマトグラフィーなどのいくつかの精製工程が含まれ、最終製品が医薬品グレードの基準を満たすことが保証されます .
化学反応解析
反応の種類
エイコサペンテンは、酸化、還元、置換など、さまざまな化学反応を起こします。 エイコサペンテンは、複数の二重結合のために、酸素と反応して過酸化物やその他の酸化生成物を生成するため、特に酸化を起こしやすいです .
一般的な試薬と条件
酸化: エイコサペンテンは、穏やかな条件下で過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化できます。
還元: エイコサペンテンの還元は、パラジウム触媒の存在下で水素ガスを使用して達成できます。
生成される主な生成物
酸化: エイコサペンテンの酸化は、ヒドロペルオキシドやその他の酸素化誘導体の生成につながります。
還元: 還元は、飽和脂肪酸の生成につながります。
科学研究への応用
エイコサペンテンは、さまざまな科学研究に幅広く応用されています。
化学反応の分析
Types of Reactions
Icosapent undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly prone to oxidation due to its multiple double bonds, which can react with oxygen to form peroxides and other oxidation products .
Common Reagents and Conditions
Oxidation: Icosapent can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Reduction of icosapent can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation of icosapent can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidation of icosapent leads to the formation of hydroperoxides and other oxygenated derivatives.
Reduction: Reduction results in the formation of saturated fatty acids.
Substitution: Halogenation produces halogenated derivatives of icosapent.
類似化合物との比較
Similar Compounds
Docosahexaenoic Acid (DHA): Another omega-3 fatty acid found in fish oils, known for its role in brain health.
Alpha-Linolenic Acid (ALA): A plant-based omega-3 fatty acid found in flaxseeds and chia seeds.
Eicosapentaenoic Acid (EPA): The parent compound of icosapent, also found in fish oils.
Uniqueness
Icosapent is unique due to its specific therapeutic applications in reducing cardiovascular risk and its well-documented efficacy in clinical trials. Unlike other omega-3 fatty acids, icosapent ethyl has been shown to significantly reduce the risk of cardiovascular events in patients with elevated triglycerides .
特性
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZBEHYOTPTENJ-JLNKQSITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041023 | |
Record name | Timnodonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Eicosapentaenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The anti-inflammatory, antithrombotic and immunomodulatory actions of EPA is probably due to its role in eicosanoid physiology and biochemistry. Most eicosanoids are produced by the metabolism of omega-3 fatty acids, specifically, arachidonic acid. These eicosanoids, leukotriene B4 (LTB4) and thromboxane A2 (TXA2) stimulate leukocyte chemotaxis, platelet aggregation and vasoconstriction. They are thrombogenic and artherogenic. On the other hand, EPA is metabolized to leukotriene B5 (LTB5) and thromboxane A3 (TXA3), which are eicosanoids that promote vasodilation, inhibit platelet aggregation and leukocyte chemotaxis and are anti-artherogenic and anti-thrombotic. The triglyceride-lowering effect of EPA results from inhibition of lipogenesis and stimulation of fatty acid oxidation. Fatty acid oxidation of EPA occurs mainly in the mitochondria. EPA is a substrate for Prostaglandin-endoperoxide synthase 1 and 2. It also appears to affect the function and bind to the Carbohydrate responsive element binding protein (ChREBP) and to a fatty acid receptor (G-coupled receptor) known as GP40. | |
Record name | Icosapent | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00159 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10417-94-4 | |
Record name | Timnodonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10417-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Icosapent [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010417944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icosapent | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00159 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Timnodonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICOSAPENT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAN7QOV9EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Eicosapentaenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does eicosapentaenoic acid exert its anti-inflammatory effects?
A1: Eicosapentaenoic acid primarily exerts its anti-inflammatory effects by competing with arachidonic acid for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [] This competition leads to a decrease in the production of pro-inflammatory eicosanoids, such as prostaglandin E2 and leukotriene B4, from arachidonic acid. [] Additionally, eicosapentaenoic acid can be metabolized into less potent eicosanoids like prostaglandin E3 and leukotriene B5, further contributing to the anti-inflammatory effects. []
Q2: Can eicosapentaenoic acid influence cytokine production?
A2: Yes, studies show that increased dietary intake of eicosapentaenoic acid can reduce the production of pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) by peripheral blood mononuclear cells. [] This effect is linked to eicosapentaenoic acid's ability to modulate the expression of nuclear factor-κB (NF-κB), a key regulator of inflammation. []
Q3: What is the molecular formula and weight of eicosapentaenoic acid?
A3: The molecular formula of eicosapentaenoic acid is C20H30O2, and its molecular weight is 302.45 g/mol.
Q4: Are there any computational models available for eicosapentaenoic acid?
A4: While specific QSAR models for eicosapentaenoic acid are not extensively discussed in the provided research, computational chemistry approaches can be utilized to study its interactions with enzymes like COX and LOX. These models can offer insights into binding affinities, potential inhibitory effects, and structural modifications for optimizing its activity.
Q5: How does the trans configuration of TEPA impact its biological activity compared to EPA?
A5: The trans configuration of TEPA significantly alters its biological activity compared to EPA. Research suggests that TEPA, unlike EPA, does not influence the release of leukotriene B4 from stimulated rat peritoneal exudate cells. [] Additionally, TEPA is taken up by these cells at lower levels than EPA. [] These findings suggest that the trans conformation might result in different interactions with enzymes and receptors, leading to altered biological effects.
Q6: How can the stability and bioavailability of eicosapentaenoic acid be improved in food formulations?
A6: Nanoemulsion technology can enhance the stability and bioavailability of eicosapentaenoic acid in food formulations. [] For instance, incorporating fish oil/γ-oryzanol nanoemulsion into yogurt significantly reduced the oxidation of eicosapentaenoic acid, as evidenced by lower peroxide values over time. [] This approach also improved the retention of eicosapentaenoic acid and docosahexaenoic acid content in the yogurt. []
Q7: How does dietary eicosapentaenoic acid affect plasma lipid profiles?
A7: Dietary eicosapentaenoic acid can significantly impact plasma lipid profiles. Studies show that high-dose eicosapentaenoic acid ethyl ester supplementation in humans led to a dose-dependent reduction in plasma triglycerides. [] A significant decrease in plasma cholesterol was also observed, but only at the higher dose. []
Q8: How long does it take for dietary eicosapentaenoic acid to be incorporated into tissues?
A8: The incorporation rate of eicosapentaenoic acid into tissues can vary. Research shows that in a study on dogs, supplementation with approximately 10 g of n-3 polyunsaturated fatty acids (including eicosapentaenoic acid) daily resulted in a two-fold increase in serum n-3 polyunsaturated fatty acid proportion by day 5 and a three-fold increase by day 15. [] These levels returned close to baseline approximately 12 days after stopping supplementation. []
Q9: What effect does eicosapentaenoic acid have on corneal neovascularization?
A9: Eicosapentaenoic acid exhibits inhibitory effects on corneal neovascularization (CNV). In a rat model of CNV induced by alkali cauterization, subconjunctival injections of eicosapentaenoic acid significantly reduced the relative area of CNV compared to the control group. [] The treatment also led to faster corneal epithelium repair, reduced corneal edema, and fewer inflammatory cells. []
Q10: Can dietary eicosapentaenoic acid protect against autoimmune diseases?
A10: Studies in animal models suggest a potential protective role for dietary eicosapentaenoic acid against autoimmune diseases. For instance, female NZB/NZW F1 mice, a model for autoimmune nephritis, showed significant protection from the disease when fed a menhaden oil diet rich in eicosapentaenoic acid. [] The protective effect was observed even when the diet was introduced later in life, suggesting that eicosapentaenoic acid might act by reducing inflammation rather than solely suppressing autoantibody production. []
Q11: Can eicosapentaenoic acid be used to treat cardiac arrhythmias?
A11: Eicosapentaenoic acid demonstrates potential in preventing fatal cardiac arrhythmias. In a dog model of sudden cardiac death, intravenous administration of purified eicosapentaenoic acid, docosahexaenoic acid, or α-linolenic acid significantly protected the animals from ischemia-induced ventricular fibrillation. [] These findings suggest that ω-3 fatty acids, including EPA, might offer cardioprotective benefits by influencing cardiac electrical stability. []
Q12: Are there any adverse effects associated with high-dose eicosapentaenoic acid supplementation?
A12: While generally considered safe, high-dose eicosapentaenoic acid supplementation can lead to gastrointestinal side effects. A study found that while a daily dose of 6 g of eicosapentaenoic acid ethyl ester was well-tolerated, increasing the dose to 18 g daily resulted in diarrhea and steatorrhea in healthy volunteers. []
Q13: Are there any novel delivery systems for eicosapentaenoic acid that enhance its targeted delivery?
A13: While targeted delivery systems for eicosapentaenoic acid are not explicitly covered in the provided research, advancements in drug delivery technologies could potentially be applied to eicosapentaenoic acid. Nanoparticle-based delivery systems, for example, could encapsulate eicosapentaenoic acid, protecting it from degradation and facilitating targeted delivery to specific tissues or cells, thereby enhancing its therapeutic efficacy.
Q14: Can plasma fatty acid profiles serve as biomarkers for specific health conditions?
A14: Research suggests that plasma fatty acid profiles might be valuable biomarkers for certain health conditions. For instance, in a study involving men, higher serum docosahexaenoic acid concentration was associated with a reduced risk of atrial fibrillation, suggesting its potential as a predictive biomarker. []
Q15: What analytical techniques are used to determine the fatty acid composition of biological samples?
A15: Gas chromatography (GC) is a widely used technique for analyzing fatty acid composition in biological samples, including EPA. [] This method separates and quantifies different fatty acids based on their retention times within a specialized column.
Q16: How does the increasing demand for eicosapentaenoic acid impact marine ecosystems?
A16: The growing demand for eicosapentaenoic acid, primarily sourced from fatty fish, raises concerns about overfishing and its impact on marine ecosystems. Exploring alternative and sustainable sources of eicosapentaenoic acid, such as algae-based production methods, is crucial to alleviate the pressure on marine resources and ensure environmental sustainability. []
Q17: Does the form of eicosapentaenoic acid affect its bioavailability?
A17: Yes, the form in which eicosapentaenoic acid is consumed can significantly impact its bioavailability. For instance, eicosapentaenoic acid in triglyceride form, as found naturally in fatty fish, generally exhibits better absorption than ethyl ester forms commonly found in some supplements. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。